molecular formula C25H23N3O3 B2494983 2-amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide CAS No. 891026-75-8

2-amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide

Cat. No.: B2494983
CAS No.: 891026-75-8
M. Wt: 413.477
InChI Key: CUQNOACTYROQQL-UHFFFAOYSA-N
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Description

2-amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the indolizine family. Indolizines are heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. This particular compound is characterized by its complex structure, which includes an indolizine core, an ethylbenzoyl group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyrrole derivative.

    Introduction of the Amino Group: Amination reactions can be used to introduce the amino group at the 2-position of the indolizine ring.

    Attachment of the 4-Ethylbenzoyl Group: This step often involves acylation reactions, where the indolizine derivative is reacted with 4-ethylbenzoyl chloride under basic conditions.

    Coupling with 3-Methoxyphenylamine: The final step involves coupling the intermediate with 3-methoxyphenylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be carefully selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.

    Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as palladium or copper.

Major Products

    Oxidation: Products may include nitroso or nitro derivatives.

    Reduction: Reduced forms of the benzoyl group, such as alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential pharmacological properties. Indolizine derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities. Research is ongoing to determine the specific biological targets and efficacy of this compound.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its ability to interact with various biological pathways makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and dyes, due to its stable structure and reactivity.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-(4-methylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide
  • 2-amino-3-(4-ethylbenzoyl)-N-(4-methoxyphenyl)indolizine-1-carboxamide
  • 2-amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)pyrrolo[1,2-a]indole-1-carboxamide

Uniqueness

Compared to similar compounds, 2-amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and biological activity. The presence of the ethyl group on the benzoyl moiety and the methoxy group on the phenyl ring can enhance its lipophilicity and ability to cross cell membranes, potentially increasing its efficacy as a therapeutic agent.

Properties

IUPAC Name

2-amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3/c1-3-16-10-12-17(13-11-16)24(29)23-22(26)21(20-9-4-5-14-28(20)23)25(30)27-18-7-6-8-19(15-18)31-2/h4-15H,3,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQNOACTYROQQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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